molecular formula C7H8ClFN2O B8637091 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol

2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol

Cat. No.: B8637091
M. Wt: 190.60 g/mol
InChI Key: RPYSVUUANIFTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions. One common method involves the use of reducing agents and solvents to facilitate the reaction. For example, 2,4-dichloro-5-fluoropyrimidine can be reacted with a reducing metal powder in the presence of a solvent, followed by the addition of acid to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can produce 5-fluoro-2-amino pyrimidines .

Scientific Research Applications

2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C7H8ClFN2O

Molecular Weight

190.60 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyrimidin-4-yl)propan-2-ol

InChI

InChI=1S/C7H8ClFN2O/c1-7(2,12)5-4(9)3-10-6(8)11-5/h3,12H,1-2H3

InChI Key

RPYSVUUANIFTAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NC=C1F)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred, −78° C. solution of 1-(2-chloro-5-fluoro-pyrimidin-4-yl)ethanone (10.06 g, 57.6 mmol) in tetrahydrofuran (100 mL) under nitrogen is reacted with a 3 M solution of methyl magnesium bromide in diethyl ether (124 mL, 72.04 mmol) and the resulting mixture is stirred at −78° C. for 20 minutes. The reaction is quenched with aqueous saturated ammonium chloride and the mixture is warmed to room temperature. The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The crude product is purified over silica gel with a 30 minute, 5% to 100% ethyl acetate in hexanes gradient, to give the title compound (7.06 g, 64%). ES/MS (m/e): (35Cl/37Cl) 191/193 (M+H).
Quantity
10.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To a stirred, −78° C. solution of 1-(2-chloro-5-fluoro-pyrimidin-4-yl)ethanone (10.06 g, 57.6 mmol) in tetrahydrofuran (100 mL) under nitrogen is added methyl magnesium bromide in diethyl ether (3 M, 124 mL, 72.04 mmol) and the resulting mixture is stirred at −78° C. for 20 minutes. The reaction is quenched with aqueous saturated ammonium chloride and the mixture is warmed to room temperature. The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The crude product is purified using silica gel column chromatography using a 5-100% gradient of ethyl acetate in hexanes to give the title compound (7.06 g, 64%). ES/MS (m/e): 191 and 193 (M+1).
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.